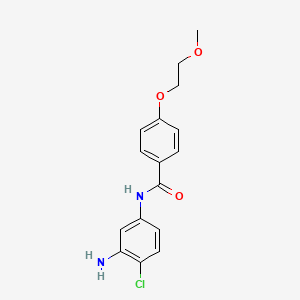
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine
概要
説明
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(4-chlorophenyl)-3-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and greener solvents may be explored to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in an oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: 5-Amino-2-(4-chlorophenyl)-3-nitropyridine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
科学的研究の応用
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for certain receptors or enzymes.
作用機序
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its reactivity and binding affinity, while the bromine and chlorine atoms can affect its overall molecular conformation and interactions.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-3-nitropyridine: Lacks the bromine atom, which can affect its reactivity and applications.
5-Bromo-2-phenyl-3-nitropyridine:
5-Bromo-2-(4-methylphenyl)-3-nitropyridine: Contains a methyl group instead of a chlorine atom, which can influence its physical and chemical properties.
Uniqueness
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is unique due to the combination of bromine, chlorine, and nitro functional groups on the pyridine ring
特性
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2O2/c12-8-5-10(15(16)17)11(14-6-8)7-1-3-9(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBWFINFOCUHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B1531266.png)

![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)


![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)

